4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide is a small molecule belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The chemical formula for this compound is C12H19N3O3S2, and it has a molecular weight of 317.428 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with 4-(thiomethylamino)butane under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Benzamide-4-Sulfonamides: Effective inhibitors of human carbonic anhydrase I, II, VII, and IX
Uniqueness
4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its thiomethyl group provides additional reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19N3O3S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-sulfamoyl-N-[4-(sulfanylmethylamino)butyl]benzamide |
InChI |
InChI=1S/C12H19N3O3S2/c13-20(17,18)11-5-3-10(4-6-11)12(16)15-8-2-1-7-14-9-19/h3-6,14,19H,1-2,7-9H2,(H,15,16)(H2,13,17,18) |
InChI Key |
XLYYIFIRODREFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCNCS)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.